molecular formula C12H19N5O3 B14249336 8-(sec-butylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

8-(sec-butylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B14249336
M. Wt: 281.31 g/mol
InChI Key: RLEBOEYLQHLOKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(sec-Butylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative characterized by a sec-butylamino substituent at position 8 and a 2-hydroxyethyl group at position 7. The core structure includes a methyl group at position 3, which stabilizes the purine ring system.

Properties

Molecular Formula

C12H19N5O3

Molecular Weight

281.31 g/mol

IUPAC Name

8-(butan-2-ylamino)-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C12H19N5O3/c1-4-7(2)13-11-14-9-8(17(11)5-6-18)10(19)15-12(20)16(9)3/h7,18H,4-6H2,1-3H3,(H,13,14)(H,15,19,20)

InChI Key

RLEBOEYLQHLOKD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=NC2=C(N1CCO)C(=O)NC(=O)N2C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations at Position 8

The sec-butylamino group at position 8 distinguishes this compound from analogues with other substituents:

Compound Name Position 8 Substituent Key Properties/Effects Reference
Target Compound sec-Butylamino Branched alkyl chain enhances lipophilicity; potential metabolic stability.
Linagliptin (Antidiabetic Drug) 3-Aminopiperidin-1-yl Cyclic amine improves DPP-4 binding affinity and selectivity .
8-(Ethylamino)-7-isobutyl-3-methyl-purine-dione Ethylamino Shorter alkyl chain reduces steric hindrance; may lower receptor affinity .
8-Biphenyl-1,3-dimethyl-purine-dione (19) Biphenyl Aromatic group increases rigidity; may enhance π-π interactions with receptors .

Substituent Variations at Position 7

The 2-hydroxyethyl group at position 7 contrasts with other substituents:

Compound Name Position 7 Substituent Key Properties/Effects Reference
Target Compound 2-Hydroxyethyl Hydroxyl group improves solubility; potential for hydrogen bonding .
7-(But-2-yn-1-yl)-purine-dione (Compound 5) But-2-yn-1-yl Alkynyl group increases hydrophobicity; may reduce aqueous solubility .
7-Isopentyl-purine-dione () Isopentyl Branched alkyl chain enhances lipophilicity; may affect membrane permeability .
7-(3-Phenylpropyl)-purine-dione () 3-Phenylpropyl Bulky aromatic substituent may induce steric hindrance in receptor binding .

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